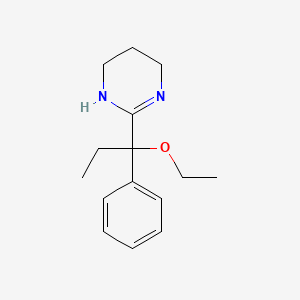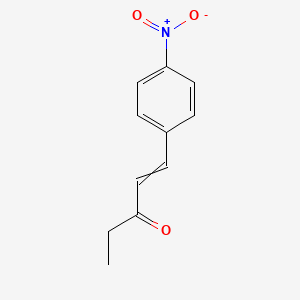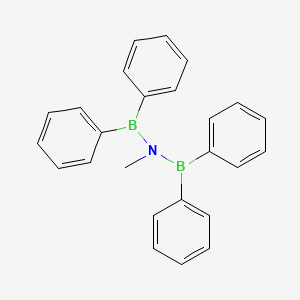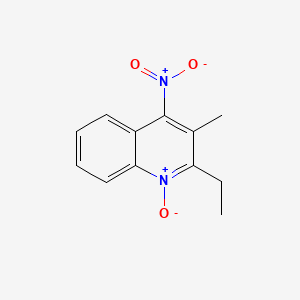
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine is an organic compound with the molecular formula C15H22N2O and a molecular weight of 246.34798 g/mol . This compound is characterized by a pyrimidine ring that is tetrahydrogenated and substituted with an alpha-ethoxy-alpha-ethylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce functional groups like halides, hydroxyls, or alkyl groups .
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydropyridine: Another tetrahydrogenated pyrimidine derivative with different substituents.
1-Piperideine: A structurally similar compound with a piperidine ring instead of a pyrimidine ring.
Uniqueness
3,4,5,6-Tetrahydro-2-(alpha-ethoxy-alpha-ethylbenzyl)pyrimidine is unique due to its specific substitution pattern and the presence of the alpha-ethoxy-alpha-ethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
33236-13-4 |
|---|---|
Fórmula molecular |
C15H22N2O |
Peso molecular |
246.35 g/mol |
Nombre IUPAC |
2-(1-ethoxy-1-phenylpropyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C15H22N2O/c1-3-15(18-4-2,13-9-6-5-7-10-13)14-16-11-8-12-17-14/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,16,17) |
Clave InChI |
GXALRRQURQOPEN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C2=NCCCN2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(3S,5S,10S,13R,14S,17R)-3-[(2S,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14678287.png)

![(1R,6R)-1-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14678303.png)



![7-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B14678324.png)
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
![3-[(4-Chloro-3-methylphenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14678334.png)


